N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609400-26-1
VCID: VC8078560
InChI: InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H
SMILES: COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br
Molecular Formula: C14H21Br2NO
Molecular Weight: 379.13

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide

CAS No.: 1609400-26-1

Cat. No.: VC8078560

Molecular Formula: C14H21Br2NO

Molecular Weight: 379.13

* For research use only. Not for human or veterinary use.

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide - 1609400-26-1

Specification

CAS No. 1609400-26-1
Molecular Formula C14H21Br2NO
Molecular Weight 379.13
IUPAC Name N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine;hydrobromide
Standard InChI InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H
Standard InChI Key CFGRVGIRKTXICH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br
Canonical SMILES COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br

Introduction

N-(5-Bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with significant relevance in organic synthesis and potential applications in pharmacological research. This compound, characterized by its brominated and methoxylated benzyl group, is often investigated for its physicochemical properties and potential biological activity.

Chemical Identity

PropertyDetails
IUPAC NameN-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine hydrobromide
CAS Number353779-26-7
Molecular FormulaC14_{14}H20_{20}BrNO
Molecular Weight298.22 g/mol
Exact Mass297.07300
Density1.29 g/cm³
LogP (Partition Coefficient)4.27
Polar Surface Area (PSA)21.26 Ų

This compound is categorized under amino derivatives of brominated aromatic compounds, with its molecular structure featuring a cyclohexanamine moiety attached to a methoxybenzyl group substituted with bromine.

Synthesis

The synthesis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide typically involves:

  • Bromination of a methoxybenzyl precursor to introduce the bromine atom at the desired position.

  • Reaction with cyclohexanamine under controlled conditions to form the final product.

  • Conversion to the hydrobromide salt for enhanced solubility or stability.

The exact synthetic route may vary depending on the desired application or purity requirements.

Safety and Handling

Although detailed safety data for this compound is unavailable, general precautions for handling brominated organic compounds apply:

  • Use in a well-ventilated area or fume hood.

  • Avoid direct contact; wear gloves and protective eyewear.

  • Store in a cool, dry place away from incompatible substances like strong oxidizers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator